molecular formula C16H13N5OS B11000493 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide

Cat. No.: B11000493
M. Wt: 323.4 g/mol
InChI Key: RFHUHBJQPQJLBW-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide is a complex organic compound that features a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide typically involves a multi-step process. One common method involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The triazolopyridine ring can act as an electron acceptor, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transport in materials science .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]triazolo[4,3-a]quinolines
  • [1,2,4]triazolo[3,4-a]isoquinolines
  • [1,2,4]triazolo[1,5-a]pyridines

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide is unique due to the presence of both the triazolopyridine and benzo[d]thiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H13N5OS/c1-10-18-12-6-5-11(8-13(12)23-10)16(22)17-9-15-20-19-14-4-2-3-7-21(14)15/h2-8H,9H2,1H3,(H,17,22)

InChI Key

RFHUHBJQPQJLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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